2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione is an organic compound that features a boron-containing dioxaborolane ring attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione typically involves the borylation of anthracene-9,10-dione with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boron-carbon bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene-9,10-dione core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydroxyanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include various boron-containing anthracene derivatives, quinones, and dihydroxyanthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s unique structure allows it to be used in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The anthracene-9,10-dione core can participate in redox reactions, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
What sets 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione apart from similar compounds is its anthracene-9,10-dione core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and fluorescence characteristics .
Properties
Molecular Formula |
C20H19BO4 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H19BO4/c1-19(2)20(3,4)25-21(24-19)12-9-10-15-16(11-12)18(23)14-8-6-5-7-13(14)17(15)22/h5-11H,1-4H3 |
InChI Key |
WDHGHMKHZZHMSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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